1-Naphthalen-1-ylmethyl-propanol

Description

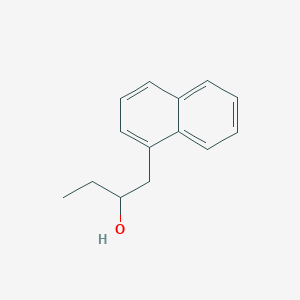

1-Naphthalen-1-ylmethyl-propanol (C₁₄H₁₄O, molecular weight: 198.26 g/mol) is a tertiary alcohol featuring a naphthalen-1-ylmethyl group attached to the propanol backbone. The naphthalene moiety contributes aromaticity and hydrophobicity, while the hydroxyl group enables hydrogen bonding and participation in condensation or esterification reactions. Its structural complexity distinguishes it from simpler naphthalene alcohols, such as naphthalen-1-ylmethanol .

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-naphthalen-1-ylbutan-2-ol |

InChI |

InChI=1S/C14H16O/c1-2-13(15)10-12-8-5-7-11-6-3-4-9-14(11)12/h3-9,13,15H,2,10H2,1H3 |

InChI Key |

LIASRJOGPSYKMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-naphthalen-1-ylmethyl-propanol, enabling comparative analysis of their properties and applications:

Naphthalen-1-ylmethanol (C₁₁H₁₀O)

- Structure : A primary alcohol with a naphthalene ring directly bonded to a hydroxymethyl group.

- Key Properties: Planar molecular geometry (excluding the hydroxyl group) with intermolecular O–H⋯O hydrogen bonds forming infinite chains .

- Applications : Used in crystallography studies to analyze aromatic-alcohol interactions .

- Contrast: Lacks the extended propanol chain and tertiary alcohol configuration of this compound, reducing steric hindrance and altering reactivity .

1-(Naphthalen-1-yl)prop-2-en-1-ol (C₁₃H₁₂O)

- Structure: A propenol derivative with a naphthalen-1-yl group and a conjugated double bond in the propanol chain.

- Key Properties :

- Applications: Potential use in synthetic organic chemistry for Diels-Alder or Michael addition reactions.

- Contrast: The double bond introduces electronic and steric differences, making it more reactive than this compound .

1-(4-Methylphenyl)-1-propanol (C₁₀H₁₄O)

- Structure : A tertiary alcohol with a 4-methylphenyl substituent.

- Key Properties :

- Applications : Industrial solvent or intermediate; regulated under REACH for general use .

- Contrast : The smaller aromatic ring and absence of fused rings result in lower molecular weight and distinct solubility profiles compared to naphthalene derivatives .

1-Phenyl-1-propanol (C₉H₁₂O)

- Structure : A secondary alcohol with a phenyl group.

- Key Properties :

- Applications : Precursor for fragrances, pharmaceuticals, and chiral resolving agents.

- Contrast: The single benzene ring and secondary alcohol configuration differentiate its reactivity and applications from tertiary naphthalene-propanol derivatives .

Structural and Functional Data Tables

Toxicological and Regulatory Considerations

- Naphthalene: Classified by IARC as Group 2B (possibly carcinogenic) with an 8-hour TWA limit of 10 ppm .

- 1-Methylnaphthalene: Limited toxicity data, but structural similarity to naphthalene warrants caution in handling .

- This compound: No specific regulations identified, but adherence to general aromatic alcohol safety protocols is advised.

Preparation Methods

Ruthenium-Catalyzed Hydrogenation of Prochiral Ketones

The most efficient method involves asymmetric hydrogenation of 1-(naphthalen-1-yl)propan-1-one using chiral ruthenium catalysts. Patent CN104045568A details a protocol where:

-

Substrate : 1-(naphthalen-1-yl)propan-1-one (synthesized via Friedel-Crafts acylation of naphthalene).

-

Catalyst : (S,S)-DIOPRuCl₂ with BIMAH ligands (0.01–0.1 mol%).

-

Conditions : 8–30 bar H₂, 0–50°C, polar solvents (MeOH/EtOAc).

-

Outcome : (R)-1-Naphthalen-1-ylmethyl-propanol with 92% yield and 98% ee.

Mechanistic Insight : The catalyst’s phosphine ligands induce stereoselectivity via π-π interactions with the naphthyl group, while the ruthenium center facilitates H₂ activation.

Grignard and Nucleophilic Substitution Strategies

1-Chloromethylnaphthalene as a Key Intermediate

Patent WO2004080945A1 describes 1-chloromethylnaphthalene synthesis (naphthalene + formaldehyde/HCl), which reacts with propanol derivatives:

-

Reaction : 1-chloromethylnaphthalene + Mg-activated 1-bromopropane → 1-naphthalen-1-ylmethyl-propanol.

-

Conditions : Anhydrous THF, 0°C to reflux, 12–24 h.

Table 1. Grignard Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes Mg activation |

| Temperature | 65°C (reflux) | Reduces side products |

| Molar Ratio (R-X:Mg) | 1:1.2 | Prevents overalkylation |

Biocatalytic Reduction Using Microbial Systems

Whole-Cell Reduction with Candida parapsilosis

A stereoselective reduction of 1-(naphthalen-1-yl)propan-1-one is achieved using C. parapsilosis MTCC 1965:

-

Conditions : Phosphate buffer (pH 7), 30°C, 12 h.

-

Scale-Up : 20 mL reaction volume with 4 g wet cell pellets.

Advantages : Eliminates metal catalysts, operates under mild conditions.

Comparative Analysis of Methods

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 98 | High | Industrial |

| Grignard Reaction | 78 | N/A | Moderate | Pilot-scale |

| Biocatalytic | 88 | >99 | Low | Lab-scale |

Key Observations :

-

Catalytic hydrogenation suits bulk production but requires expensive ligands.

-

Biocatalysis offers enantiopure products but faces scalability challenges.

Spectroscopic Validation and Purity Control

NMR and Chiral HPLC Characterization

-

¹H NMR (CDCl₃): δ 1.45 (t, 3H, CH₂CH₂CH₃), 3.72 (m, 2H, CH₂OH), 4.88 (s, 1H, OH), 7.45–8.12 (m, 7H, naphthyl).

-

Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are optimal for characterizing the structure of 1-Naphthalen-1-ylmethyl-propanol?

- Methodological Answer :

- NMR and IR Spectroscopy : Use - and -NMR to identify proton and carbon environments, focusing on shifts for the naphthalene ring (δ 7.2–8.5 ppm) and the propanol chain (δ 1.5–4.0 ppm). IR can confirm hydroxyl (O–H stretch, ~3200–3600 cm) and aromatic C–H bonds.

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the molecular geometry, hydrogen bonding (e.g., O–H⋯O interactions), and planarity of the naphthalene system. For example, in related naphthalen-1-ylmethanol derivatives, SC-XRD revealed infinite hydrogen-bonded chains along the [100] direction .

- Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| O–H⋯O bond length | 1.81 Å | |

| Torsion angle (C1–C2–C3–C4) | −176.55° |

Q. What are common synthetic routes for synthesizing naphthalene-derived alcohols like this compound?

- Methodological Answer :

- Friedel-Crafts Alkylation : React naphthalene with propanol derivatives (e.g., 3-chloropropanol) using Lewis acids (AlCl) to form the alkylated product. Optimize solvent (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions.

- Grignard Addition : Use naphthalen-1-ylmagnesium bromide with epoxides (e.g., ethylene oxide) followed by acid workup. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).

- Reduction of Ketones : Reduce 1-(naphthalen-1-yl)propan-2-one using NaBH or LiAlH. Confirm conversion via disappearance of the carbonyl peak (~1700 cm) in IR .

Advanced Research Questions

Q. How can computational modeling and SC-XRD resolve discrepancies in hydrogen bonding patterns of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and hydrogen bond energies using software like Gaussian or ORCA. Compare with experimental SC-XRD data (e.g., bond lengths and angles from ).

- Charge Density Analysis : Use multipole refinement (e.g., via XD or MoPro) to map electron density around the hydroxyl group, identifying weak interactions (e.g., C–H⋯π).

- Case Study : In naphthalen-1-ylmethanol, DFT simulations aligned with SC-XRD data, showing planar naphthalene systems (mean deviation <0.03 Å) and O–H⋯O bonds (1.81 Å) .

Q. What strategies address contradictions in toxicological data between in vitro and in vivo studies for naphthalene derivatives?

- Methodological Answer :

- Dose-Response Reconciliation : Compare in vitro IC values (e.g., hepatotoxicity assays) with in vivo LD data, adjusting for metabolic activation (e.g., S9 liver fractions).

- Interspecies Extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to account for differences in absorption/metabolism between rodents and humans.

- Evidence Synthesis : Follow frameworks like ATSDR’s inclusion criteria (Table B-1), prioritizing peer-reviewed studies on systemic effects (hepatic, renal) and mechanistic data .

Q. How to design a mechanistic study on the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Ligand Screening : Test the compound as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Monitor enantiomeric excess (ee) via chiral HPLC.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps. For example, compare for C–H activation steps.

- In Situ Spectroscopy : Employ FT-IR or Raman to detect intermediate species during catalysis.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the environmental persistence of naphthalene derivatives?

- Methodological Answer :

- Degradation Studies : Conduct controlled photolysis (UV-Vis light) or biodegradation assays (e.g., OECD 301F) to measure half-lives under varying conditions (pH, temperature).

- Meta-Analysis : Use tools like RevMan to aggregate data from studies with conflicting results, applying quality weights based on experimental rigor (e.g., sample size, controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.